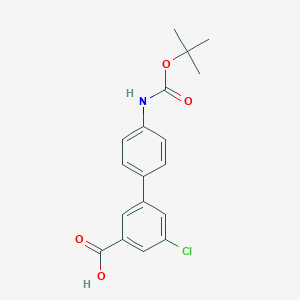

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Boc-aminophenyl)-5-chlorobenzoic acid” is a compound with the molecular formula C17H18N2O4 . It has a molecular weight of 314.34 . The compound is also known as 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of boron from these esters, is not well developed but has been reported .Molecular Structure Analysis

The compound’s structure includes a tert-butoxycarbonyl (Boc) group attached to an amino group on a phenyl ring . This phenyl ring is further connected to a pyridine ring with a carboxylic acid group .Chemical Reactions Analysis

Boronic acids, which are related to boronic esters, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can lead to various sensing applications .Physical and Chemical Properties Analysis

The compound has a molecular weight of 314.34 and a molecular formula of C17H18N2O4 . Other physical and chemical properties specific to this compound were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

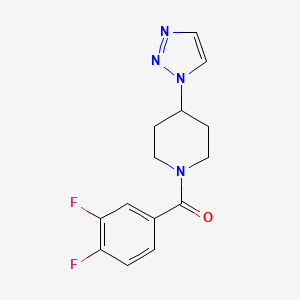

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid plays a significant role in the field of chemical synthesis and modification. For instance, Ferrini et al. (2015) discussed its use in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. This process is crucial for creating peptidomimetics or biologically active compounds based on the triazole scaffold, highlighting the compound's importance in developing novel pharmaceuticals and bioactive molecules Ferrini et al. (2015).

Biodegradation Studies

The compound has also been instrumental in biodegradation studies. Samadi et al. (2020) investigated the biodegradation of 4-chlorobenzoic acid, which shares a structural similarity with this compound. Their research focused on optimizing environmental factors to enhance the degradation process, providing valuable insights into environmental remediation techniques Samadi et al. (2020).

Pharmaceutical Research

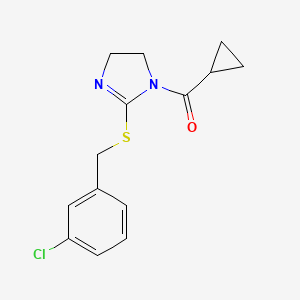

In pharmaceutical research, the compound has been used for creating derivatives with potential therapeutic applications. Li (2014) synthesized a series of 3-amidebenzamide derivatives from 5-amino-2-chlorobenzoic acid, employing Boc for protection. This research contributed to the understanding of novel compounds' anti-tumor activities, showcasing the compound's relevance in developing new cancer treatments Li (2014).

Photodecomposition Studies

Research by Crosby and Leitis (1969) on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, demonstrates the compound's role in environmental chemistry. Their work contributed to understanding how chlorobenzoic acids react under ultraviolet irradiation, which is essential for assessing environmental impact and degradation pathways Crosby & Leitis (1969).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOOLGZANTFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)

![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)

![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)

![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)